molecular formula C7H8BrN B1273131 5-Bromo-2-methylaniline CAS No. 39478-78-9

5-Bromo-2-methylaniline

Cat. No. B1273131
M. Wt: 186.05 g/mol
InChI Key: RXQNKKRGJJRMKD-UHFFFAOYSA-N
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Patent
US05302390

Procedure details

4-Bromo-2-nitrotoluene (13.5 g, 62.5 mmol) and granulated tin (11.25 g, 95 mmol) were placed in a round bottomed flask to which concentrated hydrochloric acid (25 ml) was added in small (ca 5 ml) aliquots. A gentle reaction was evident during this addition period. When all the acid had been added the reaction mixture was heated and stirred at about 100° C. for 4 h. The solution was allowed to cool and a solution of sodium hydroxide (18.75 g) in water (32 ml) was added. The solution was heated at 100° C. for 1 h. After cooling, water (200 ml) was added and the solution was filtered. The aqueous filtrate was extracted with diethyl ether (200 ml). The filtered salts were also extracted with diethyl ether (200 ml). The combined organic layers were dried, filtered and evaporated to leave an oil. This was purified by distillation (112° C. at 4 mm Hg) to leave the title compound (6.76 g, 58%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[Sn].Cl.[OH-].[Na+]>O>[NH2:9][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[CH3:8] |f:3.4,^3:11|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
11.25 g
Type
reactant
Smiles
[Sn]
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
18.75 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at about 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small (ca 5 ml) aliquots
CUSTOM
Type
CUSTOM
Details
A gentle reaction
ADDITION
Type
ADDITION
Details
was evident during this addition period
ADDITION
Type
ADDITION
Details
When all the acid had been added the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with diethyl ether (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The filtered salts were also extracted with diethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil
DISTILLATION
Type
DISTILLATION
Details
This was purified by distillation (112° C. at 4 mm Hg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.76 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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